molecular formula C3H2Br2O4 B3146263 Dibromomalonic acid CAS No. 595-45-9

Dibromomalonic acid

Cat. No. B3146263
CAS RN: 595-45-9
M. Wt: 261.85 g/mol
InChI Key: TZVFEYCDTGTUDG-UHFFFAOYSA-N
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Description

Dibromomalonic acid is a chemical compound with the molecular formula C3H2Br2O4 . It is also known by other synonyms such as 2,2-dibromopropanedioic acid .


Synthesis Analysis

The synthesis of carboxylic acids, esters, and amides from 1,1-dibromoalkenes has been developed. The reactions proceed through a key process, the C (sp)−B bond oxidation of alkynyl boronate intermediates with Oxone .


Molecular Structure Analysis

The molecular structure of Dibromomalonic acid consists of 3 carbon atoms, 2 hydrogen atoms, 2 bromine atoms, and 4 oxygen atoms . The exact mass of the molecule is 261.82993 g/mol and the monoisotopic mass is 259.83198 g/mol .


Chemical Reactions Analysis

Dibromomalonic acid (Br2MA) is known to oxidize the photoexcited state of the Ru(bpy)32+ complex, producing Br2. Br2MA also reduces Ru(bpy)33+, yielding Br- .


Physical And Chemical Properties Analysis

Dibromomalonic acid has a molecular weight of 261.85 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 74.6 Ų .

Scientific Research Applications

Photosensitivity in Chemical Reactions

  • Role in Photoinhibition: Br2MA plays a crucial role in the mechanism of photoinhibition of the Belousov−Zhabotinsky reaction, a classic example of non-equilibrium thermodynamics. It oxidizes the photoexcited state of the Ru(bpy)3 2+ complex, leading to the production of Br2, and also reduces Ru(bpy)3 3+, yielding Br- (Vanag, Zhabotinsky, & Epstein, 2000).
  • Source of Photochemically Produced Br- Ion: Another study found that Br2MA is a source of photo-induced Br- ion in the photosensitive Belousov-Zhabotinsky reaction, demonstrating its significance in photochemical processes (Yamaguchi et al., 1996).

Catalysis and Chemical Synthesis

  • Catalytic Enantioselective Dibromination: Br2MA is used in the enantioselective catalysis of allylic alcohols, showcasing its role in stereoselective synthesis. This process involves the combination of dibromomalonate as the bromonium source and a titanium bromide species as the bromide source (Hu, Shibuya, & Burns, 2013).
  • Cyclopropanation and Alkylidenation: Br2MA assists in the cyclopropanation of α,β-unsaturated compounds, a critical reaction in organic synthesis. This process occurs without solvent at room temperature, highlighting Br2MA's versatility in facilitating organic transformations (Matsuki et al., 1989).

Analytical Chemistry

  • Analysis of Dicarboxylic Acids: Br2MA is relevant in the analysis of dicarboxylic acids like methylmalonic acid (MMA) in biological samples. A method developed for the selective analysis of dicarboxylic acids utilizes tandem mass spectrometry (MS/MS) to differentiate isomers like MMA and succinic acid, demonstrating Br2MA's application in analytical chemistry (Kushnir et al., 2001).

Safety and Hazards

Dibromomalonic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .

properties

IUPAC Name

2,2-dibromopropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2O4/c4-3(5,1(6)7)2(8)9/h(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFEYCDTGTUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)O)(Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504650
Record name Dibromopropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromomalonic acid

CAS RN

595-45-9
Record name Dibromopropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Dibromomalonic acid (Br2MA) in the Belousov-Zhabotinsky (BZ) reaction?

A1: Dibromomalonic acid plays a crucial role in the photosensitivity of the Ru(bpy)3 2+ -catalyzed BZ reaction. [] It interacts with the photoexcited state of the Ru(bpy)32+ complex, oxidizing it and producing Br2. Additionally, Br2MA reduces Ru(bpy)33+, yielding Br-. This interplay with the ruthenium complex influences the photoinhibition mechanism of the BZ reaction. []

Q2: How is Dibromomalonic acid involved in Carbon Monoxide (CO) production within the BZ reaction?

A2: While not directly producing CO, Dibromomalonic acid serves as a precursor to CO formation in the BZ reaction. [] Studies show that BrO2 radicals, generated within the reaction system, react with Br2MA. This interaction leads to the formation of an acyl radical which then undergoes decarbonylation, ultimately releasing CO. []

Q3: Does Dibromomalonic acid react with Hypobromous acid (HOBr)? What are the implications for the BZ reaction?

A3: Yes, Dibromomalonic acid reacts with HOBr, but the outcome depends on the reactant ratio. [] When Br2MA is in excess, HOBr brominates it, yielding tribromomalonic acid. Conversely, with excess HOBr, Br2MA undergoes oxidation. This is attributed to the acyl hypobromite, formed in the initial Br2MA-HOBr reaction step, reacting further with HOBr, ultimately producing oxidation products. [] These reactions impact the oscillatory dynamics of the BZ system.

Q4: Are there any analytical techniques that can be used to study the formation and consumption of Dibromomalonic acid in the BZ reaction?

A5: Yes, High-Performance Liquid Chromatography (HPLC) has been successfully employed to track Br2MA concentration changes during the BZ reaction. [] Moreover, since Br2MA undergoes decarboxylation, measuring CO2 production provides an indirect way to monitor its concentration in the reaction mixture. []

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